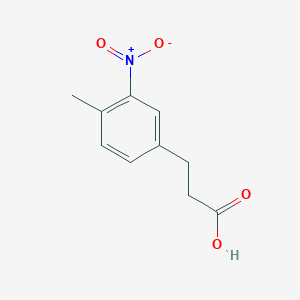
3-(4-Methyl-3-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-3-nitrophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-nitrophenyl)propanoic acid typically involves the nitration of 4-methylphenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methyl-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromic acid.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst, sulfuric acid for sulfonation.
Major Products Formed
Reduction: 3-(4-Methyl-3-aminophenyl)propanoic acid.
Oxidation: 3-(4-Carboxy-3-nitrophenyl)propanoic acid.
Substitution: Various halogenated or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
3-(4-Methyl-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic carboxylic acids. It serves as a model substrate for investigating the specificity and mechanism of various enzymes.
Industry: Used in the production of dyes, pigments, and agrochemicals due to its aromatic structure and reactivity.
Mécanisme D'action
The mechanism of action of 3-(4-Methyl-3-nitrophenyl)propanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Nitrophenyl)propanoic acid: Lacks the methyl group, which may affect its reactivity and applications.
3-(4-Methoxyphenyl)propanoic acid: Contains a methoxy group instead of a nitro group, leading to different chemical properties and uses.
2-Methyl-3-(4-nitrophenyl)propanoic acid: Similar structure but with a different position of the methyl group, affecting its chemical behavior.
Uniqueness
3-(4-Methyl-3-nitrophenyl)propanoic acid is unique due to the presence of both a nitro group and a methyl group on the aromatic ring
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
3-(4-methyl-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c1-7-2-3-8(4-5-10(12)13)6-9(7)11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13) |
Clé InChI |
HSAKYUPIKZCXST-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)



![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)
![2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)


